molecular formula C22H22N2O5S B155081 Fenbenicillin CAS No. 1926-48-3

Fenbenicillin

Cat. No. B155081
CAS RN: 1926-48-3
M. Wt: 426.5 g/mol
InChI Key: VZPPEUOYDWPUKO-MQWDNKACSA-N
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Description

Fenbenicillin is a semisynthetic phenoxy penicillin with antibacterial activity . It is a dipeptide that binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis .


Synthesis Analysis

While specific synthesis methods for Fenbenicillin were not found, it is known that the synthesis of penicillin derivatives often involves chemical derivatization of known antibiotics . In silico molecular docking and ADMET studies are often used in the analysis of these compounds .


Molecular Structure Analysis

The molecular formula of Fenbenicillin is C22H22N2O5S . The IUPAC name is (2 S ,5 R ,6 R )-3,3-dimethyl-7-oxo-6- [ (2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid . The molecular weight is 426.5 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Fenbenicillin were not found, it is known that antibiotics like Fenbenicillin can be susceptible to obsolescence due to selection for treatment resistance in the targeted microbes, resulting in the erosion of their efficacy over time .


Physical And Chemical Properties Analysis

The molecular weight of Fenbenicillin is 426.5 g/mol . The IUPAC name is (2 S ,5 R ,6 R )-3,3-dimethyl-7-oxo-6- [ (2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid .

Scientific Research Applications

Ecotoxicity Studies

  • Ecotoxicity in Aquatic Environments : Fenbendazole (FEN), a benzimidazole, has been studied for its ecotoxicological effects on aquatic organisms such as marine bacteria, green algae, duckweed, and crustaceans. The research highlighted the sensitivity of different aquatic organisms to FEN and provided new ecotoxicological data, particularly noting the significant negative impact on Daphnia magna (Wagil et al., 2014).

Biomedical Implications

  • Influence on Biotransformation Enzymes : A study on pigs revealed that FEN can significantly induce cytochrome P4501A and moderately influence other hepatic and intestinal biotransformation enzymes. This finding is important as it can affect the efficacy and pharmacokinetics of FEN or other drugs administered simultaneously or consecutively (Savlík et al., 2006).

  • Supramolecular Fenbendazole Complex : A methodology for applying a supramolecular complex of fenbendazole (SMCF) against helminthosis in ruminants was developed, emphasizing its chemical characteristics, mode of action, and toxicological properties. This advancement in drug formulation could impact the treatment efficiency and safety of fenbendazole in veterinary medicine (Varlamova, 2021).

Analytical and Chemical Research

  • Raman Spectral Properties : Research has been conducted on the Raman spectral properties of fenbendazole, considering its potential as a low-cost anticancer drug. The study used theoretical models to analyze the Raman activity spectrum, providing valuable insights for qualitative and quantitative analysis of fenbendazole (Lian et al., 2019).

  • Chemical Adsorption and Nanoparticles : Another study explored the chemical adsorption of fenbendazole and gold nanoparticles, revealing enhanced Raman frequencies and suggesting a vertical adsorption of fenbendazole on AuNPs through imidazole. This finding is significant for understanding fenbendazole's molecular properties and its interactions at the nanoscale (Lian et al., 2021).

Fenbendazole in Disease Models

  • Non-Effect on Diabetes Incidence in Mice : A study found that prophylactic fenbendazole therapy did not affect the incidence or onset of type 1 diabetes in non-obese diabetic mice. This suggests that fenbendazole does not significantly alter key immune responses related to diabetes in this model (Franke & Shirwan, 2006).

  • Antiviral Effects on BoHV-1 Productive Infection : Research has shown that fenbendazole possesses antiviral effects on bovine herpesvirus 1 (BoHV-1) productive infection in cell cultures, disrupting various stages of the virus replication cycle. This highlights fenbendazole's potential as a pluripotent drug with applications beyond its traditional use as a dewormer (Chang & Zhu, 2020).

Safety And Hazards

When handling Fenbenicillin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Addressing the antibiotic crisis to meet our future needs requires considerable investment in both research and development, along with ensuring a viable marketplace that encourages innovation . This includes substantial changes in policy, quantitative understanding of the societal value of these drugs, and investment in alternatives to traditional antibiotics .

properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-22(2)17(21(27)28)24-19(26)15(20(24)30-22)23-18(25)16(13-9-5-3-6-10-13)29-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,23,25)(H,27,28)/t15-,16?,17+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPPEUOYDWPUKO-MQWDNKACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043196
Record name Fenbenicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenbenicillin

CAS RN

1926-48-3
Record name Fenbenicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenbenicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENBENICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/641EDA6X6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
A Bryskier - Antimicrobial agents: antibacterials and antifungals, 2005 - Wiley Online Library
This chapter focuses on the classification and structural‐activity relationship of antibiotics and antibacterial agents. The β‐lactam family comprises four groups of molecules: penams, …
Number of citations: 18 onlinelibrary.wiley.com
A Bryskier - Antimicrobial agents: antibacterials and antifungals, 2005 - Wiley Online Library
The development of penicillins and cephalosporins occurred in parallel and with the same aim in mind. The preparation of semisynthetic penicillins yielded molecules that were more …
Number of citations: 22 onlinelibrary.wiley.com
A Cherkasov - International Journal of Molecular Sciences, 2005 - mdpi.com
On the basis of the previous models of inductive and steric effects, ‘inductive’ electronegativity and molecular capacitance, a range of new ‘inductive’ QSAR descriptors has been derived…
Number of citations: 54 www.mdpi.com
MTD Cronin, AO Aptula, JC Dearden… - Journal of chemical …, 2002 - ACS Publications
The aim of this study was to develop a simple quantitative structure−activity relationship (QSAR) for the classification and prediction of antibacterial activity, so as to enable in silico …
Number of citations: 111 pubs.acs.org
JI Bueso-Bordils, PA Alemán… - … -Aided Drug Design, 2015 - ingentaconnect.com
In this paper, molecular topology was used to develop a mathematical model capable of classifying compounds according to their antibacterial activity. Topological indices were used as …
Number of citations: 10 www.ingentaconnect.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
M Murcia-Soler, F Pérez-Giménez… - Journal of chemical …, 2004 - ACS Publications
A set of topological descriptors has been used to discriminate between antibacterial and nonantibacterial drugs. Topological descriptors are simple integers calculated from the …
Number of citations: 66 pubs.acs.org
F Blatter, BL Reinach, M Chiu - researchgate.net
S00S LLS LLS SGGGGGGSGGGGGGGGGGS 514/45; 536/272 acid salt of 5-amino-3-(2-O-acetyl-3'-deoxy-fD-ribofura-(58) kk kk kk kkk kkkk..........«ttt........ None nosyl-3-hiazolois-…
Number of citations: 0 www.researchgate.net
J Gálvez, R Garcia-Domenech… - Journal of Computer …, 2000 - Springer
Novel topological descriptors, namely indices of differences of path lengths (DPs), are deduced from the physical model of wave interferences. Two electrons, moving through a circuit …
Number of citations: 6 link.springer.com
ML SHAW, HH HOFFMANN, A GARCIA-SASTRE… - ic.gc.ca
La présente invention porte sur des composés qui modulent la réplication de virus à ARN simple brin, sens négatif, tels que le virus de la grippe, et sur l'utilisation de tels composés. L'…
Number of citations: 2 www.ic.gc.ca

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